molecular formula C13H9ClO2 B13172176 3-Chloro-2-hydroxy-5-phenylbenzaldehyde

3-Chloro-2-hydroxy-5-phenylbenzaldehyde

Cat. No.: B13172176
M. Wt: 232.66 g/mol
InChI Key: KQDUENYZXACNHL-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-phenylbenzaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a derivative of benzaldehyde, featuring a chloro and hydroxy group on the benzene ring, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-5-phenylbenzaldehyde typically involves the chlorination of 2-hydroxy-5-phenylbenzaldehyde. One common method is the reaction of 2-hydroxy-5-phenylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Chloro-2-oxo-5-phenylbenzaldehyde.

    Reduction: 3-Chloro-2-hydroxy-5-phenylbenzyl alcohol.

    Substitution: 3-Amino-2-hydroxy-5-phenylbenzaldehyde (when reacted with amines).

Scientific Research Applications

3-Chloro-2-hydroxy-5-phenylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-phenylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the phenyl group.

    5-Chlorosalicylaldehyde: Similar structure but with a different substitution pattern.

    3,5-Dichlorosalicylaldehyde: Contains two chloro groups instead of one.

Uniqueness

3-Chloro-2-hydroxy-5-phenylbenzaldehyde is unique due to the presence of both chloro and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

3-chloro-2-hydroxy-5-phenylbenzaldehyde

InChI

InChI=1S/C13H9ClO2/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h1-8,16H

InChI Key

KQDUENYZXACNHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C=O

Origin of Product

United States

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